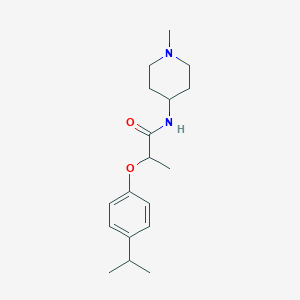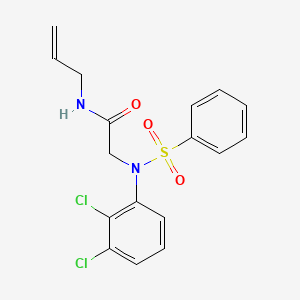
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPPP, is a chemical compound that has been widely used in scientific research for its unique properties and applications. IPPP is a synthetic compound that belongs to the class of amides and is commonly used as a reagent in biochemical and physiological studies.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of the reuptake of dopamine and norepinephrine by their respective transporters. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn enhances their signaling activity. The increased activity of dopamine and norepinephrine signaling pathways has been linked to the regulation of mood, motivation, reward, and other behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are primarily related to its effects on the dopamine and norepinephrine signaling pathways. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to increase the extracellular concentration of these neurotransmitters, leading to enhanced signaling activity. This property has been linked to the regulation of mood, motivation, and reward. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have analgesic properties, which have been attributed to its effects on the norepinephrine signaling pathway.
実験室実験の利点と制限
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine uptake, making it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to the use of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments. One of the main limitations is that it has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to explore its potential as a therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders. Finally, future research could focus on developing new analogs of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved pharmacological properties, such as longer half-life and reduced off-target effects.
Conclusion:
In conclusion, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound that has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has a potent inhibitory effect on the uptake of dopamine and norepinephrine, which makes it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. While there are limitations to its use in lab experiments, the future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are promising, and it is likely to continue to be an essential tool for studying the neurochemistry of the brain.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted into 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a potent inhibitory effect on the uptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. This property makes 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide an essential tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)15-5-7-17(8-6-15)22-14(3)18(21)19-16-9-11-20(4)12-10-16/h5-8,13-14,16H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNVAYGLDLIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)
![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)